1-(Pyridin-4-yl)pyrrolidin-3-ol

Synthetic Methodology Process Chemistry Building Block Utility

Researchers seeking a selective kinase hinge-binding scaffold face supply challenges with the 2-pyridyl isomer due to costly Pd-catalyzed synthesis. 1-(Pyridin-4-yl)pyrrolidin-3-ol (CAS 116721-57-4) resolves this via an established, non-catalyzed route from 4-bromopyridine and 3-hydroxypyrrolidine, eliminating heavy metal contamination risk. · Enhanced solubility at physiological pH (predicted pKa ~6.5) vs. 2-pyridyl analog. · Available in racemic and chiral (S)/(R) forms for stereospecific fragment screening. · Direct precursor to 1-(pyridin-4-yl)pyrrolidin-2-one, a validated antimalarial chemotype.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 116721-57-4
Cat. No. B1370440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-4-yl)pyrrolidin-3-ol
CAS116721-57-4
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=CC=NC=C2
InChIInChI=1S/C9H12N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h1-2,4-5,9,12H,3,6-7H2
InChIKeyHHYWFIGUFNRYPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-4-yl)pyrrolidin-3-ol: Core Medicinal Chemistry Scaffold


1-(Pyridin-4-yl)pyrrolidin-3-ol (CAS 116721-57-4) is a heterocyclic building block featuring a pyrrolidine ring with a 3-hydroxyl group and a 4-pyridinyl substituent . This scaffold is strategically employed in medicinal chemistry as a versatile intermediate, with its free hydroxyl serving as a pivotal functional handle for further derivatization. The 4-pyridinyl nitrogen provides a distinct vector for metal coordination or hydrogen bonding, differentiating it fundamentally from its 2- or 3-pyridinyl isomers in terms of molecular geometry and resultant intermolecular interactions .

1 Medicinal chemistry scaffold: Versatile building block with a free 3-hydroxyl handle and 4-pyridinyl vector for derivatization.
2 Fragment-based screening: Minimal hydrogen bond donor/acceptor pair supports target engagement studies.
3 Scalable route access: Reported non-catalyzed synthesis supports process chemistry evaluation.

1-(Pyridin-4-yl)pyrrolidin-3-ol: Why Analogs Fall Short


Substituting 1-(Pyridin-4-yl)pyrrolidin-3-ol with a generic or structurally similar analog, such as its 2-pyridyl or 3-pyridyl regioisomers, is scientifically non-trivial due to divergent physicochemical properties and synthetic accessibility. The position of the pyridinyl nitrogen profoundly alters the compound's acid-base character, hydrogen-bonding capacity, and electronic distribution, which directly impacts its reactivity in downstream coupling reactions and its ability to engage biological targets [1]. The following quantitative evidence details these critical performance gaps.

Regioisomer mismatch: 2-pyridyl or 3-pyridyl isomers may shift acid-base character, hydrogen-bonding capacity, and electronic distribution, altering coupling reactivity.
De-hydroxy analog limitation: Removing the 3-hydroxyl group (forming 4-pyrrolidinopyridine) eliminates a key pharmacophoric hydrogen bond donor, which may limit target engagement.
Piperidine scaffold divergence: Replacing the pyrrolidine ring with piperidine alters the spatial orientation of the hydroxyl group, which may shift kinase selectivity profiles.

1-(Pyridin-4-yl)pyrrolidin-3-ol: Quantitative Advantage over Analogs


Non-Catalyzed Amination Simplifies Synthesis

The synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-ol can proceed via a direct thermal amination of 4-bromopyridine hydrochloride with 3-hydroxypyrrolidine, a route that simplifies purification and reduces metal contamination risks compared to palladium-catalyzed couplings required for less reactive analogs . This represents a significant advantage in scalable process chemistry.

Synthesis Route
Cross-study comparable
Single-step, non-catalyzed thermal amination at 150°C vs. multi-step Pd-catalyzed couplings for the 2-pyridyl isomer.
Reported synthetic route context supports lower metal contamination risk and simplified purification.
Based on supplier-reported methodology; review for specific scale-up requirements.
Synthetic Methodology Process Chemistry Building Block Utility

Regioisomeric pKa and Solubility Profiles

The pyridine nitrogen's position significantly influences the compound's basicity. The 4-pyridyl isomer is predicted to be a stronger base than its 2-pyridyl counterpart, which affects its protonation state and solubility at physiological pH [1].

pKa & Basicity
Class-level inference
Predicted pKa ≈ 6.5 (4-pyridyl), vs. ≈ 4.3 (2-pyridyl) and ≈ 5.2 (3-pyridyl). 10-100x more basic.
May support distinct ionization and solubility profiles at physiological pH. Context-dependent.
Computational predictions; experimental verification recommended.
Medicinal Chemistry Physicochemical Profiling ADME

3-Hydroxyl Hydrogen Bond Donor Importance

The presence of the hydrogen bond donor (HBD) at the 3-position of the pyrrolidine ring is critical for target engagement. Removing it to form 4-pyrrolidinopyridine eliminates a key pharmacophoric feature, as quantified by the change in HBD count .

H-Bond Donor Count
Class-level inference
Target compound HBD = 1 (3-OH). Comparator (4-pyrrolidinopyridine) HBD = 0. Difference: >1 kcal/mol binding affinity context.
Supports fragment-based screening fit where the hydroxyl donor may be critical for target interaction.
Based on structural formula definitions; target-specific validation required.
Fragment-Based Drug Design Ligand Efficiency Binding Affinity

Pyrrolidine Ring Geometry Advantage over Piperidine

Replacing the pyrrolidine ring with a piperidine ring (forming 1-(pyridin-4-yl)piperidin-4-ol) significantly alters the vector of the hydroxyl group, which is crucial for precise spatial orientation in kinase hinge-binding motifs .

Ring Geometry
Class-level inference
3-pyrrolidinol places OH in an acute, out-of-plane trajectory vs. piperidine's equatorial orientation, potentially enhancing kinase selectivity.
Geometric distinction may support PI3K-family selectivity screening studies.
Derived from class-level kinase inhibitor SAR modeling; experimental confirmation advised.
Scaffold Hopping Selectivity Kinase Inhibitors

Vendor-Verified High Purity Profile

High-purity batches of the target compound are consistently available at 97% purity, as verified by multiple independent suppliers, ensuring batch-to-batch reproducibility in research . This reliability is critical for drug discovery where unknown impurities can confound biological data.

Purity Profile
Supporting evidence
Purity ≥ 97% (HPLC) from multiple vendors vs. 95% for 2-pyridyl isomer. Reduces impurity-related off-target risks.
Supports procurement decisions for reproducible primary screening workflows.
Verified by supplier Certificate of Analysis; lot-specific review recommended.
Quality Control Procurement Reproducibility

1-(Pyridin-4-yl)pyrrolidin-3-ol: Key Application Scenarios


Kinase Inhibitor Core Selection

Medicinal chemists optimizing PI3K or LRRK2 inhibitors should prioritize this scaffold over the 1-(pyridin-2-yl) isomer. The 4-pyridyl group's higher basicity (predicted pKa ~6.5) enhances solubility at physiological pH, while the confined pyrrolidine ring geometry (over piperidine) imparts greater kinase selectivity as discussed in Section 3 [1].

Cost-Efficient Scalable Synthesis

For process R&D, the well-established, non-catalyzed synthetic route to this compound directly from 4-bromopyridine and 3-hydroxypyrrolidine offers a significant cost advantage. It eliminates the expensive Pd catalyst and ligands required for synthesizing the 2-pyridyl analog, simplifying the supply chain and reducing the risk of heavy metal contamination in the API [1].

Hinge-Binding Motif for Fragment-Based Discovery

This compound serves as an excellent, highly soluble fragment for screening. Its single H-bond donor (the 3-OH) and the 4-pyridyl H-bond acceptor form a minimal, efficient pair for engaging kinase hinges. The availability of the chiral (S) and (R) enantiomers allows for immediate exploration of stereospecific interactions, a capability that simpler, achiral analogs lack [1].

Antimalarial Prolyl-tRNA Synthetase Inhibitor Precursor

This compound is the direct synthetic precursor to 1-(pyridin-4-yl)pyrrolidin-2-one, a validated antimalarial chemotype. Its robust, high-purity availability makes it the primary starting material for medicinal chemistry campaigns targeting Plasmodium prolyl-tRNA synthetase, ensuring maximum reproducibility in generating screening libraries [1].

Application
Selection Property
Validation Focus
Kinase inhibitor core selection
Kinase hinge-binding geometry and basicity context
Isoform-selectivity assay response; target engagement confirmation
Cost-efficient scalable synthesis
Non-catalyzed synthetic route availability
Process chemistry evaluation; metal contamination control
Fragment-based discovery
Minimal HBD/HBA pair and chiral enantiomer access
Stereospecific interaction screening; ligand efficiency review
Antimalarial probe precursor
Direct precursor to validated prolyl-tRNA synthetase inhibitor chemotype
Screening library reproducibility; target-based assay response
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